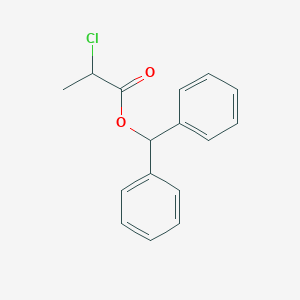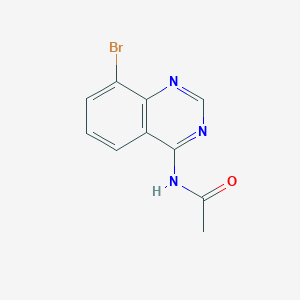
N-(8-bromoquinazolin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-bromoquinazolin-4-yl)acetamide: is a chemical compound with the molecular formula C10H8BrN3O. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-bromoquinazolin-4-yl)acetamide typically involves the bromination of quinazoline followed by acylation. One common method involves the reaction of 8-bromoquinazoline with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the bromine and acetic anhydride.
Analyse Des Réactions Chimiques
Types of Reactions
N-(8-bromoquinazolin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated derivative, while oxidation might produce a quinazoline N-oxide .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(8-bromoquinazolin-4-yl)acetamide is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. The bromine atom in the quinazoline ring enhances its biological activity, making it a candidate for drug development .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of N-(8-bromoquinazolin-4-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cell proliferation in cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(2-bromoquinazolin-4-yl)acetamide
- N-(8-chloroquinazolin-4-yl)acetamide
Uniqueness
N-(8-bromoquinazolin-4-yl)acetamide is unique due to the presence of the bromine atom at the 8-position of the quinazoline ring. This specific substitution pattern enhances its reactivity and biological activity compared to other similar compounds. The bromine atom can participate in various chemical reactions, making it a versatile intermediate for synthesizing new derivatives .
Propriétés
Formule moléculaire |
C10H8BrN3O |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
N-(8-bromoquinazolin-4-yl)acetamide |
InChI |
InChI=1S/C10H8BrN3O/c1-6(15)14-10-7-3-2-4-8(11)9(7)12-5-13-10/h2-5H,1H3,(H,12,13,14,15) |
Clé InChI |
KCZLXPFYDSKWLM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC=NC2=C1C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)
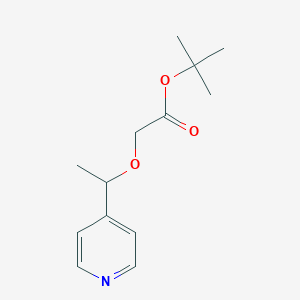
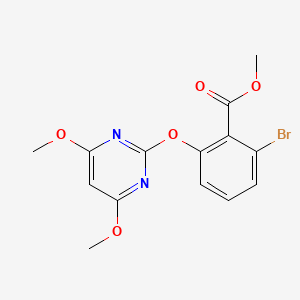



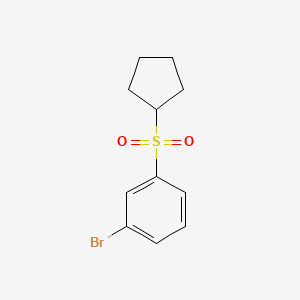
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![3-Tert-butylimidazo[1,2-c]quinazoline](/img/structure/B13874856.png)

